N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organic molecule with a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The methoxyphenyl and carboxamide groups suggest that it may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its chromene backbone and the attached functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in water .Mechanism of Action
Target of Action
Compounds with similar structures, such as the ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine, have been found to be high affinity and selective ligands for the glutamate nmda receptor .
Mode of Action
Related compounds like apocynin have been found to inhibit nadph oxidase activity, which is effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
Compounds with similar structures have been found to interact with the shikimate pathway, which is crucial for the synthesis of aromatic amino acids .
Pharmacokinetics
Compounds with similar structures, such as curcumin, have been found to have low systemic bioavailability following oral dosing .
Result of Action
Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
For example, the Suzuki–Miyaura cross-coupling reaction, which involves organoboron reagents, is influenced by a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-6-7-16-14(8-11)15(20)10-17(23-16)18(21)19-12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMXBRKNHYDNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.